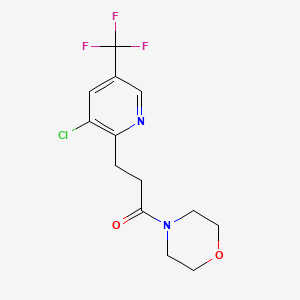

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone

Description

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3N2O2/c14-10-7-9(13(15,16)17)8-18-11(10)1-2-12(20)19-3-5-21-6-4-19/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDNDJPXHAKVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives to introduce the chloro and trifluoromethyl groups. Subsequent steps may include the formation of the morpholino group and the final coupling to produce the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group often makes it a substrate for electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Electrophilic substitution reactions can be facilitated by reagents like aluminum chloride (AlCl₃) and various halogenating agents.

Major Products Formed: The major products of these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, polymers, and other materials. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism by which 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

Key Differences :

- Haloxyfopetoxyethyl shares the pyridinyl group but includes a phenoxy-ester chain, which correlates with its herbicidal activity and carcinogenicity . The target compound’s morpholino group may reduce toxicity risks.

Morpholino-Containing Compounds

Key Differences :

- The propanol derivative () demonstrates that stereochemistry (D-threo isomer) critically affects bioactivity. The target compound’s propanone group may confer greater metabolic stability compared to propanol.

- Chromenone-morpholino hybrids () integrate morpholino into heterocyclic scaffolds for kinase inhibition, whereas the target compound’s pyridinyl-propanone structure may favor different target interactions.

Propanone Derivatives

Key Differences :

- The methylamino-propanone () lacks halogenated substituents, leading to divergent physicochemical properties (e.g., lower molecular weight, increased lipophilicity).

Research Findings and Implications

- Structural Insights: The pyridinyl-morpholino-propanone scaffold combines electron-deficient aromaticity with polar morpholino functionality, making it a candidate for targeting enzymes or receptors requiring π-π stacking and hydrogen bonding .

- Toxicity Considerations: Unlike Haloxyfopetoxyethyl (banned for carcinogenicity), the target compound’s morpholino group may mitigate toxicity risks, though in vivo studies are needed .

- Therapeutic Potential: Morpholino-pyridinyl hybrids in and show anticancer activity, suggesting the target compound could be optimized for kinase inhibition or apoptosis induction.

Biological Activity

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone, with CAS number 337920-45-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₃H₁₄ClF₃N₂O₂

- Molar Mass : 322.71 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a morpholino moiety attached to a propanone carbon.

Research indicates that this compound may act as an inhibitor in various biological pathways. Notably, it has shown promise as a catalytic inhibitor of topoisomerase II (topo II), an enzyme critical for DNA replication and repair. Inhibition of topo II can lead to the accumulation of DNA breaks, which is a mechanism exploited by several anticancer agents.

Key Findings:

- Topoisomerase II Inhibition : The compound has been reported to exhibit competitive inhibition against ATP binding in topo IIα, suggesting it may disrupt the enzyme's function by mimicking ATP interactions .

- Hydrophobic Interactions : Studies have demonstrated that the trifluoromethyl group enhances hydrophobic interactions within the enzyme's active site, contributing to its inhibitory potency .

Biological Activity Data

| Activity | IC50 Value (nM) | Comments |

|---|---|---|

| Topoisomerase II Inhibition | 59.24 | Comparable to known inhibitors . |

| EGFR Inhibition | 70.3 | Effective against cancer cell lines . |

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against breast cancer cells .

- Mechanistic Studies : Further investigations using molecular docking simulations have provided insights into the binding modes of the compound within the active site of topo IIα. These simulations suggest that specific interactions with amino acid residues are critical for its inhibitory effects .

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that compounds in this class may pose irritant risks. The trifluoromethyl and chloro groups are associated with potential toxicity, necessitating careful handling and further toxicological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.